molecular formula C17H18ClN3O6S2 B11413749 Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11413749
M. Wt: 459.9 g/mol
InChI Key: YOSQJFOOMAAEMH-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups such as acetyl, chloro, ethanesulfonyl, and carboxylate. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the acetyl, chloro, ethanesulfonyl, and carboxylate groups through various chemical reactions. Common reagents used in these reactions include acetyl chloride, ethanesulfonyl chloride, and ethyl chloroformate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and ethanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new thiophene derivatives with different functional groups.

Scientific Research Applications

ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    Methyl 4-(acetylamino)-5-chloro-2-ethoxybenzoate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    Ethyl 5-acetyl-2-(5-chloro-2-(propylthio)pyrimidine-4-carboxamido)-4-methylthiophene-3-carboxylate: Another thiophene derivative with variations in the substituents, affecting its reactivity and applications.

Properties

Molecular Formula

C17H18ClN3O6S2

Molecular Weight

459.9 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H18ClN3O6S2/c1-5-27-16(24)11-8(3)13(9(4)22)28-15(11)21-14(23)12-10(18)7-19-17(20-12)29(25,26)6-2/h7H,5-6H2,1-4H3,(H,21,23)

InChI Key

YOSQJFOOMAAEMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC

Origin of Product

United States

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